N-Methyl-N,N'-diphenylurea

Description

Contextualization within Urea (B33335) Chemistry and Aromatic Urea Derivatives Research

The story of N-Methyl-N,N'-diphenylurea is deeply rooted in the broader history of urea chemistry. Urea, with its simple formula of CO(NH2)2, holds a pivotal place in the annals of science. echem-eg.com It was first isolated from urine in 1773 by the French chemist Hilaire-Marin Rouelle. echem-eg.combritannica.com However, the true paradigm shift occurred in 1828 when Friedrich Wöhler synthesized urea from inorganic materials, specifically ammonium (B1175870) cyanate. britannica.comacs.org This achievement was the first synthesis of a naturally occurring organic compound from inorganic starting materials and dealt a significant blow to the then-prevalent theory of vitalism, which posited that organic compounds could only be produced by living organisms. bris.ac.uk

The industrial production of urea, primarily from ammonia (B1221849) and carbon dioxide, has since scaled massively, with a global capacity of approximately 220 million tons per year. acs.org This large-scale production is driven by its high nitrogen content, making it a crucial component of fertilizers. britannica.comacs.org

From this foundational understanding of urea, the field of aromatic urea derivatives emerged. These compounds, where one or more of the hydrogen atoms on the amino groups of urea are replaced by aromatic rings, exhibit a vast array of chemical properties and applications. Research over the past decade has illuminated the significant potential of aromatic urea derivatives, such as N-phenyl-N'-(2-chloroethyl)ureas (CEUs) and benzoylureas (BUs), in various fields. nih.gov The incorporation of a urea moiety into other molecules has been shown to be a critical strategy for enhancing their chemical properties and activities. mdpi.com

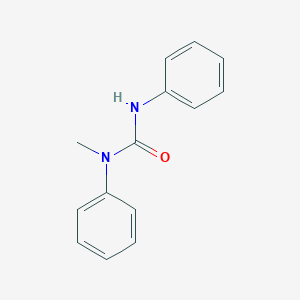

This compound, also known as Akardite II, fits squarely within this class of aromatic urea derivatives. Its structure, featuring a methyl group and two phenyl groups attached to the urea backbone, gives it distinct properties that have made it a subject of focused research.

Evolution of Research Perspectives on this compound

The research interest in this compound has evolved, primarily driven by its application as a stabilizer for propellants. tno.nltheoremchem.com Specifically, it is known to scavenge NOx gases, which are detrimental to the stability of nitrocellulose-based propellants. tno.nl This has made it a crucial component in the production of various munitions and rocket propellants.

Historically, the synthesis of this compound often involved the use of phosgene (B1210022), a highly toxic gas. tno.nl This presented significant safety and environmental concerns. Consequently, a major thrust in the research pertaining to this compound has been the development of phosgene-free synthesis routes. One such alternative two-step method involves the reaction of symmetrical organic carbonates with diphenylamine (B1679370) to form carbamates, which are then converted to this compound by treatment with monomethylamine. tno.nl Another approach involves the reaction of diphenylamine with methyl isocyanate in the presence of a catalyst. prepchem.comprepchem.com

Beyond its primary application as a stabilizer, this compound also serves as a compound of interest in broader chemical synthesis and as a reference standard. For instance, it is listed as a related compound to Temozolomide, a pharmaceutical agent, in the United States Pharmacopeia (USP). cymitquimica.comchemicalbook.com This highlights its role in analytical and quality control processes within the pharmaceutical industry.

The ongoing research into this compound and other aromatic urea derivatives continues to uncover new potential applications and refine existing synthetic methodologies, underscoring the enduring importance of this class of compounds in modern chemistry. researchgate.net

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C14H14N2O | cymitquimica.comnih.govchemsynthesis.com |

| Molecular Weight | 226.27 g/mol | cymitquimica.comchemicalbook.comchemsynthesis.com |

| Appearance | White crystalline solid or grayish-white powder | theoremchem.comchemicalbook.com |

| Melting Point | 172-174 °C | chemicalbook.com |

| Solubility | Insoluble in water. chemicalbook.com Soluble in alcohols, ethers, and benzene. | chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-1,3-diphenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-16(13-10-6-3-7-11-13)14(17)15-12-8-4-2-5-9-12/h2-11H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGZENVXTXVWJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50210096 | |

| Record name | Carbanilide, N-methyl- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612-01-1 | |

| Record name | N-Methyl-N,N′-diphenylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N,N'-diphenylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N,N'-diphenylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbanilide, N-methyl- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-DIPHENYL-1-METHYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Methyl-N,N'-diphenylurea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZJV2SA3SE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for N Methyl N,n Diphenylurea and Its Derivatives

Phosgene-Dependent Synthetic Routes: Historical Context and Mechanistic Understanding

The use of phosgene (B1210022) (COCl₂) has been a cornerstone in the industrial synthesis of many commodity chemicals, including isocyanates, carbonates, and ureas. researchgate.netiupac.org For decades, phosgenation has been the primary method for producing aryl isocyanates, which are key intermediates in the synthesis of unsymmetrical ureas like N-Methyl-N,N'-diphenylurea. ukessays.comacs.org Despite its effectiveness, the extreme toxicity of phosgene gas necessitates stringent safety protocols and has led to it being classified as a chemical warfare agent, spurring the search for alternative reagents. tno.nliupac.orgresearchgate.net

The most traditional and widely applied industrial method for synthesizing urea (B33335) derivatives involves the reaction of amines with phosgene. nih.gov This approach is versatile enough to produce both symmetrical and unsymmetrical ureas. The typical process for an unsymmetrical urea like this compound involves a multi-step sequence.

First, an aniline (B41778) derivative is reacted with phosgene. This reaction generates a highly reactive isocyanate intermediate. nih.govmdpi.com Subsequently, this intermediate is reacted with a different amine nucleophile to yield the final unsymmetrical urea product. nih.gov For this compound specifically, one route involves the reaction of diphenylamine (B1679370) with phosgene to form N,N-diphenylcarbamoyl chloride, which is then reacted with methylamine. An alternative, and more common, industrial practice involves reacting an amine with phosgene to produce an isocyanate, which is then reacted with a second amine. ukessays.comprepchem.comprepchem.com Safer, though still hazardous, alternatives to gaseous phosgene, such as the liquid diphosgene and solid triphosgene, have been developed. iupac.orgmdpi.com These compounds serve as phosgene substitutes but work by decomposing to generate phosgene in situ during the reaction. commonorganicchemistry.com

The mechanism of phosgene-mediated urea synthesis proceeds through a well-understood, two-stage process.

Stage 1: Isocyanate Formation The synthesis begins with the nucleophilic attack of a primary amine on the highly electrophilic carbonyl carbon of phosgene. This addition-elimination reaction results in the formation of a carbamoyl (B1232498) chloride intermediate and a molecule of hydrogen chloride (HCl). In the presence of a base or at elevated temperatures, this intermediate readily eliminates another molecule of HCl to yield a highly reactive isocyanate (R-N=C=O).

Conventional Phosgenation Approaches in Urea Synthesis

Phosgene-Free Synthetic Pathways: Innovations and Mechanistic Investigations

The significant hazards associated with phosgene have catalyzed extensive research into phosgene-free synthetic routes. researchgate.netiupac.org These innovative approaches aim to replace phosgene with less toxic carbonyl sources, such as carbon monoxide (CO), or utilize alternative reaction pathways like the carbonylation of nitroaromatics. acs.org

One notable phosgene-free route to this compound involves a two-step process starting from diphenylamine and a symmetric organic carbonate, such as dimethyl carbonate. tno.nlresearchgate.net This reaction, catalyzed by an ionic liquid, first produces a carbamate (B1207046). This carbamate intermediate is then converted to this compound by treatment with monomethylamine. tno.nlresearchgate.net The efficiency of this process is highly dependent on the specific carbonate used. tno.nl

Reductive carbonylation of nitroaromatic compounds has emerged as a promising one-pot, phosgene-free strategy for synthesizing ureas and their precursor carbamates. ukessays.comunimi.it This method utilizes nitroarenes, which are readily available and stable, as the starting material, and carbon monoxide as the carbonyl source. rsc.orgrsc.org The reaction is facilitated by transition metal catalysts and involves the simultaneous reduction of the nitro group and the incorporation of a carbonyl group. ukessays.com

Palladium-based catalytic systems have proven highly effective for the reductive carbonylation of nitroarenes. researchgate.netukessays.com These reactions can be directed to selectively produce N,N'-diphenylurea (DPU), a precursor or analogue to this compound. researchgate.netiupac.org The process typically involves reacting a nitroarene, such as nitrobenzene (B124822), with carbon monoxide in the presence of an amine and a palladium catalyst. acs.org

The catalytic system's composition is crucial for achieving high yield and selectivity. researchgate.net Homogeneous catalysts, such as Pd(II)-diphosphine complexes, have been shown to facilitate the one-step synthesis of DPU with yields exceeding 90% under optimized conditions. researchgate.netiupac.org Key factors influencing the reaction outcome include the solvent system (e.g., acetic acid-methanol mixtures) and the electronic and steric properties of the phosphine (B1218219) ligands. researchgate.netiupac.org Heterogeneous catalysts, like palladium on carbon (Pd/C), also offer an effective and recyclable option for synthesizing unsymmetrical ureas from nitroarenes. rsc.orgrsc.org

The proposed mechanism for this transformation involves the initial reduction of the nitroarene to an aniline or a related intermediate. Concurrently, the palladium catalyst facilitates the insertion of carbon monoxide to form an isocyanate in situ. This isocyanate is then rapidly trapped by an amine present in the reaction mixture to form the corresponding urea. ukessays.com

Table 1: Selected Palladium-Catalyzed Reductive Carbonylation Systems for Diphenylurea Synthesis

| Catalyst System | Substrates | Solvent | Conditions | Yield of DPU | Reference |

|---|---|---|---|---|---|

| [PdCl₂(dppf)]/FeCl₃/LiBr | Aniline, CO, O₂ | N/A | 0.3 MPa O₂, High TOF | 100% Selectivity | researchgate.net |

| Pd(II)-diphosphine | Nitrobenzene, CO | Acetic Acid-Methanol | Optimized | >90% | researchgate.netiupac.org |

Note: This table presents a selection of findings and is not exhaustive.

Alongside palladium, rhodium complexes have been identified as potent catalysts for the carbonylation of nitroaromatics to form ureas and carbamates. niscpr.res.inwiley-vch.de The catalytic behavior of rhodium systems, such as [RhA(CO)Py] (where HA is anthranilic acid), can be tuned to favor the formation of either N,N'-diphenylurea or methyl-N-phenyl carbamate. niscpr.res.in

The product distribution is highly dependent on the reaction parameters. Under moderate carbon monoxide pressure (e.g., 60 atm), the reaction selectively yields N,N'-diphenylurea as the major product. niscpr.res.in However, increasing the CO pressure and the concentration of an alcohol co-solvent like methanol (B129727) shifts the selectivity towards the formation of the corresponding carbamate. niscpr.res.in

Kinetic and spectroscopic studies suggest that the rhodium-catalyzed reaction also proceeds through the formation of an isocyanate intermediate. This intermediate is then scavenged by an excess of amine in the system to produce the diarylurea. niscpr.res.in The versatility of rhodium catalysts is further demonstrated by their use in synthesizing ¹¹C-labelled ureas for applications like PET imaging, highlighting the mild conditions and functional group tolerance of these methods. researchgate.net

Table 2: Influence of Reaction Parameters in Rhodium-Catalyzed Carbonylation of Nitrobenzene

| Parameter | Condition | Major Product | Reference |

|---|---|---|---|

| CO Pressure | Moderate (~60 atm) | N,N'-Diphenylurea | niscpr.res.in |

| CO Pressure | High (>80 atm) | Methyl-N-phenyl carbamate | niscpr.res.in |

| Methanol Concentration | Low | N,N'-Diphenylurea | niscpr.res.in |

Note: This table illustrates general trends observed in the cited research.

Reductive Carbonylation Strategies: Catalytic Systems and Reaction Networks

Carbon Dioxide (CO2) and its Equivalents in Green Synthesis of Urea Derivatives

The utilization of carbon dioxide (CO2) as a C1 building block for chemical synthesis is a cornerstone of green chemistry, offering a non-toxic and renewable alternative to traditional carbon sources. researchgate.net The synthesis of urea derivatives from CO2 and amines can proceed under mild conditions, sometimes even without a catalyst or solvent. rsc.org The reaction typically involves the formation of an alkyl ammonium (B1175870) alkyl carbamate intermediate, which then dehydrates to form the urea product. rsc.org

Several catalytic systems have been developed to enhance the efficiency of this conversion. For instance, an electrochemical approach using oxygen electroreduction in ionic liquids can trigger the formation of urea compounds from CO2 and primary amines at low potentials. nih.gov Another method employs silylamines, which react with CO2 to generate silylcarbamates that subsequently form ureas. researchgate.net This protocol is notable for its application in synthesizing 13C-labeled and chiral ureas. researchgate.net

Recent research has also highlighted the potential of electrocatalysis for urea synthesis from CO2 and nitrogen sources at ambient conditions, aiming to overcome the kinetic and thermodynamic stability of CO2. benthamdirect.comresearchgate.net Innovations in catalyst design, such as multi-heterojunction interfacial structures, have shown promise in selectively producing urea from nitrite (B80452) and carbon dioxide. nih.gov For example, a catalyst composed of graphdiyne grown on cobalt–nickel mixed oxides demonstrated high Faradaic efficiency and urea yield rates. nih.gov Similarly, ultraporous permanently polarized hydroxyapatite (B223615) (upp-HAp) has been explored as a catalyst for the synthesis of urea from ammonia (B1221849) and CO2 under mild conditions. nih.gov

Table 1: Examples of CO2-based Urea Synthesis

| Reactants | Catalyst/Conditions | Product | Key Finding | Reference |

|---|---|---|---|---|

| Primary aliphatic amines, CO2 | No catalyst, no solvent | Urea derivatives | Feasible under optimized temperature and pressure | rsc.org |

| Primary amines, CO2, O2 | Electroreduction in ionic liquids | Urea compounds | Green approach with high conversion rates at low potentials | nih.gov |

| Silylamines, CO2 | In(III) catalyst or catalyst-free in pyridine | Symmetrical ureas | Proceeds via silylcarbamate intermediates | researchgate.net |

| Nitrite, CO2 | Graphdiyne on cobalt–nickel mixed oxides | Urea | High selectivity and yield at room temperature and pressure | nih.gov |

| Ammonia, CO2 | Ultraporous permanently polarized hydroxyapatite (upp-HAp) | Urea | High selectivity under mild conditions (95-120 °C, 1 bar CO2) | nih.gov |

Isocyanate-Mediated Synthesis: In-Situ Generation and Reactivity

Isocyanates are highly reactive intermediates crucial for the synthesis of many urea derivatives. However, their high toxicity, particularly of reagents like phosgene used in their traditional production, has driven the development of safer, in-situ generation methods. gaylordchemical.comnih.gov

The direct reaction of methyl isocyanate with diphenylamine is a well-established method for producing this compound. prepchem.comprepchem.com The synthesis is typically carried out by heating a mixture of diphenylamine and a slight excess of methyl isocyanate in a solvent like toluene. prepchem.comprepchem.com The reaction can be facilitated by a catalyst, such as di-n-butyl phosphate, and proceeds over several hours at elevated temperatures (e.g., 100°C). prepchem.com This process can achieve high yields, with reports of up to 96% of the theoretical yield. prepchem.com The product, this compound, precipitates upon cooling and can be isolated by filtration. prepchem.comprepchem.com

Table 2: Synthesis of this compound via Methyl Isocyanate and Diphenylamine

| Reactants | Catalyst | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Diphenylamine, Methyl isocyanate | Di-n-butyl phosphate | Toluene | 100°C | 10 hours | 96% | prepchem.com |

| Diphenylamine, Methyl isocyanate | Acidic compounds (various) | Toluene | 100°C | 8 hours | Varies | prepchem.com |

To circumvent the direct handling of toxic isocyanates, several in-situ generation methods have been developed. These methods often involve the rearrangement of other functional groups. rsc.org

Hofmann, Curtius, and Lossen Rearrangements: These classic organic reactions generate isocyanate intermediates from primary amides, acyl azides, and hydroxamic acids, respectively. nih.govrsc.org The generated isocyanate can then be trapped by an amine to form the desired urea. For example, a one-pot synthesis can transform Boc-protected amines into various ureas by generating the isocyanate in situ using 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640). organic-chemistry.orgacs.org

From Carbamates and Carbonates: Phosgene-free routes often utilize carbamates or carbonates as precursors. For instance, this compound can be synthesized in a two-step process starting from the reaction of symmetrical organic carbonates with diphenylamine to form carbamates, which are then treated with methylamine. tno.nlresearchgate.net

Using CO2 and Dehydrating Agents: A one-pot method involves the reaction of an aryl amine with CO2 in the presence of a dehydrating agent system, such as DMSO and trifluoroacetic anhydride (TFAA), to generate the isocyanate in situ. gaylordchemical.com This intermediate is then reacted with another amine to produce an unsymmetrical urea. gaylordchemical.com

These alternative methods provide safer and more practical approaches for the synthesis of ureas, avoiding the need to handle hazardous phosgene or isolate the reactive isocyanate intermediates. rsc.orgrsc.org

Reaction of Methyl Isocyanate with Diphenylamine for this compound Formation

Transamidation and Alcoholysis Reactions of Urea Precursors

Transamidation and alcoholysis of urea and its derivatives represent viable, often catalyst-driven, pathways for synthesizing new urea compounds, avoiding the use of phosgene. wikipedia.orgresearchgate.net

The transamidation of urea involves the exchange of its amino groups with other amines. wikipedia.org This process is more favorable for urea compared to the transamidation of more inert amides and can be used on an industrial scale. wikipedia.org The reaction can be catalyzed by Lewis acids or organometallic complexes. wikipedia.org A straightforward protocol for synthesizing N,N′-substituted ureas involves the cross-coupling of mono-substituted ureas with isocyanates using sodium hydride at room temperature, without the need for metal catalysts. rsc.org Another approach demonstrates that urea can serve as an alternative to isocyanates for producing ureido-functionalized compounds through transamidation with various amines at relatively mild temperatures (80–90 °C). nih.gov The mechanism is thought to proceed via the in-situ formation of isocyanic acid. nih.gov

Alcoholysis of urea, reacting urea with an alcohol, is a green route for producing organic carbamates and carbonates, which can be further converted to other derivatives. researchgate.netaiche.org This reaction is reversible and often requires stripping of the ammonia byproduct to drive the reaction toward completion. aiche.org The synthesis of propylene (B89431) carbonate, for example, can be achieved through the alcoholysis of urea with propylene glycol, a process that benefits from cheap and readily available raw materials. nih.gov Both homogeneous and heterogeneous catalysts have been employed to facilitate urea alcoholysis. nih.gov For instance, the synthesis of methyl N-phenylcarbamate can be achieved from the reaction of aniline, urea, and methanol, catalyzed by various metal oxides or Lewis acids. sciengine.com

Organometallic and Other Catalytic Approaches in Urea Synthesis

Catalysis plays a pivotal role in modern organic synthesis, and the production of ureas is no exception. Organometallic complexes and other catalytic systems offer efficient and selective pathways, often under milder conditions than traditional methods. chemrxiv.orgnih.gov

Both heterogeneous and homogeneous catalysts are extensively used in urea synthesis, each offering distinct advantages.

Homogeneous catalysts are soluble in the reaction medium, providing excellent interaction with reactants. nih.gov

Rhodium complexes have been used for the reductive carbonylation of nitroaromatics to produce N,N'-diphenylurea. niscpr.res.in

Ruthenium pincer complexes have been shown to catalyze the synthesis of ureas directly from methanol and amines, producing hydrogen as the only byproduct. organic-chemistry.orgchemrxiv.org

Palladium(II)-diphosphine complexes are effective for the reductive carbonylation of nitrobenzene to yield 1,3-diphenylurea (B7728601). researchgate.net

Oxovanadium(V) compounds have been demonstrated to catalyze the synthesis of ureas from disilylamines and carbon dioxide under ambient pressure. acs.org

Ionic liquids, such as 3-methyl-1-butylimidazolium chloride ([BMIM]Cl), can catalyze the formation of carbamates from organic carbonates and diphenylamine as a step in a phosgene-free synthesis of this compound. tno.nlresearchgate.net

Heterogeneous catalysts are in a different phase from the reactants, which allows for easy separation, recovery, and reuse, making processes more economical and sustainable. nih.gov

Metal oxides , such as CaO–MgO, have been used for the synthesis of propylene carbonate from urea and propylene glycol. nih.gov Similarly, Ca-Zn-Al composite oxides have shown high catalytic performance for the same reaction. syxbsyjg.com γ-Al2O3 is effective in catalyzing the synthesis of methyl N-phenylcarbamate from aniline, urea, and methanol. sciengine.com

Metal-Organic Frameworks (MOFs) are emerging as highly effective catalysts. Their porous nature allows for the spatial isolation of catalytic sites, preventing aggregation and enhancing activity. nih.gov Urea-containing MOFs have been engineered to act as hydrogen-bond-donor catalysts. nih.gov Other MOF-based materials are being developed for the electrochemical synthesis of urea from CO2 and nitrate (B79036), showing high efficiency and stability. rsc.org

Electrocatalysts are a key area of research for sustainable urea production. Various materials, including metal-based catalysts (e.g., Pd-Cu alloys), single-atom catalysts, and heterostructures, are being investigated to improve the efficiency of C-N coupling reactions for urea synthesis under ambient conditions. researchgate.netmdpi.comrsc.orgchinesechemsoc.org

Detailed Mechanistic Aspects of Catalytic Cycles

The formation of the urea linkage in this compound and its analogs is often accomplished through catalytic carbonylation reactions. These processes can be broadly categorized into reductive carbonylation of nitroaromatics and oxidative carbonylation of amines, each involving distinct mechanistic pathways.

Reductive Carbonylation: In this approach, a nitroarene is reduced and carbonylated in a single pot, often using a palladium or rhodium-based catalyst. unimi.itniscpr.res.in The synthesis of N,N'-diphenylurea, a close analog, provides insight into the likely mechanism. For a rhodium-catalyzed system, the reaction is believed to proceed through the formation of an intermediate isocyanate which is then rapidly scavenged by an amine to yield the final urea product. niscpr.res.in

A proposed mechanistic cycle for the palladium-catalyzed reductive carbonylation of nitrobenzene to form carbamates or ureas generally involves several key steps:

Catalyst Activation: The active catalytic species is generated from a precursor.

Nitro Group Reduction: The nitroarene coordinates to the metal center and is reduced.

Carbon Monoxide Insertion: A molecule of carbon monoxide (CO) inserts into a metal-nitrogen bond.

Product Formation: The resulting intermediate reacts with an amine (like aniline) or an alcohol to form the urea or carbamate, respectively. unimi.ituniversiteitleiden.nl

Oxidative Carbonylation: This route involves the reaction of amines with carbon monoxide in the presence of an oxidant and a catalyst. For instance, selenium-catalyzed oxidative cross-carbonylation of an aromatic amine with another amine can produce unsymmetrical ureas. arkat-usa.org A proposed mechanism for palladium-catalyzed carbonylation of amines suggests a sequence of C-H bond activation, insertion of CO, nucleophilic attack by the second amine, and finally, oxidation of the catalyst to complete the cycle. acs.org

Phosgene-Free Carbamate Route: An alternative, two-step synthesis for N-Methyl-N',N'-diphenylurea (also known as Akardite II) avoids phosgene by first reacting diphenylamine with an organic carbonate, such as dimethyl carbonate. researchgate.nettno.nl This reaction, catalyzed by an ionic liquid like 3-methyl-1-butylimidazolium chloride ([BMIM]Cl), forms a carbamate intermediate (O-methyl-N,N'-diphenyl carbamate). tno.nl This is an equilibrium reaction where the removal of the alcohol byproduct (methanol) drives the reaction toward the carbamate product. The second step involves the treatment of this carbamate with monomethylamine to yield N-Methyl-N',N'-diphenylurea. researchgate.nettno.nl

Novel Alkylation and Derivatization Strategies for this compound Analogs

The creation of analogs of this compound is crucial for developing new materials or biologically active molecules. This involves either modifying the parent molecule or employing synthetic strategies that build the analog from different precursors.

Direct alkylation of a pre-formed urea can be challenging, often requiring harsh conditions and suffering from side reactions such as O-alkylation or multiple alkylations. rsc.org Therefore, novel strategies focus on building the desired analog from tailored starting materials.

One synthetic approach involves the alkylation of an amine precursor followed by urea formation. For example, N-methyl-N',N'-diphenylurea can be prepared through the alkylation of diphenylamine with a methylamino-formyl halide in the presence of a base. google.com

Furthermore, derivatization is key in fields like drug discovery. For instance, extensive structural modifications on N-aryl-N'-aryl urea cores, such as introducing alkyl or alkylcarbamoyl piperazine (B1678402) groups, have been used to fine-tune the selectivity of these compounds for specific biological receptors. nih.gov The synthesis of novel N,N'-diphenylurea derivatives as potential inhibitors for enzymes like IDO1 showcases how different substituents can be introduced on the phenyl rings or the urea nitrogens to modulate activity. frontiersin.org These syntheses often involve multi-step sequences where the urea moiety is formed from a custom-synthesized amine and an isocyanate.

| Strategy | Description | Key Reactants | Reference |

| Alkylation of Amine Precursor | Alkylation of diphenylamine followed by reaction to form the urea structure. | Diphenylamine, Methylamino-formyl halide | google.com |

| Structural Modification for Selectivity | Synthesis of complex urea derivatives by adding functional groups like alkylcarbamoyl piperazines. | N-aryl piperazines, Isocyanates | nih.gov |

| Synthesis of Bioactive Analogs | Building novel diphenylurea derivatives with specific substituents for biological targets. | Substituted anilines, Isocyanates, Triazoles | frontiersin.org |

| Reductive Alkylation | A method used in pseudopeptide synthesis to create methyleneamino bonds, a strategy adaptable for urea analog synthesis. | N-α-protected α-amino aldehydes, Reducing agents | mdpi.com |

Optimization of Reaction Conditions for Synthetic Efficiency and Selectivity

Achieving high yield and purity in the synthesis of this compound requires careful optimization of various reaction parameters. The interplay between temperature, pressure, solvent, reactant ratios, and catalyst loading is critical for maximizing conversion of starting materials while minimizing the formation of byproducts.

In the synthesis of diphenylurea from urea and aniline, parameters such as molar ratio, temperature, reaction time, and vacuum level have been optimized. Optimal conditions were found to be a urea to aniline molar ratio of 1:4–7, a temperature of 160-175 °C, and a reaction time of 3–6 hours under a vacuum of 50–200 mmHg. google.com

For the two-step, phosgene-free synthesis of N-Methyl-N',N'-diphenylurea, optimization of the first step (carbamate formation) proved crucial. Key findings include:

Temperature and Time: Increasing the reaction temperature from 110 °C to 130 °C and the time to 7 hours significantly increased the yield of the carbamate intermediate from 55% to 80%. tno.nl

Reactant Ratio: Using an excess of dimethyl carbonate relative to diphenylamine was shown to improve reaction efficiency. tno.nl

Byproduct Removal: Conducting the reaction in an open vessel to allow the methanol byproduct to evaporate was essential for pushing the equilibrium towards the product, as reactions in a closed vessel were less efficient. tno.nl

The choice of solvent is another critical factor. In a study on the synthesis of N-substituted ureas, it was found that using water as the sole solvent, without any organic co-solvents, led to better reaction rates, product conversion, and isolated yields compared to reactions run in organic solvents or solvent mixtures. rsc.org

In catalytic systems, the pressure of gaseous reactants like carbon monoxide can dramatically influence product selectivity. In the rhodium-catalyzed carbonylation of nitrobenzene, moderate CO pressure favored the formation of N,N'-diphenylurea, while higher pressures and methanol concentrations shifted the selectivity towards methyl-N-phenyl carbamate. niscpr.res.in

The following table summarizes the impact of various reaction conditions on the synthesis of diphenylureas and their analogs.

| Parameter | Effect on Synthesis | Example System | Reference |

| Temperature | Higher temperatures can increase reaction rates but may also lead to byproduct formation if too high. | Carbamate formation from diphenylamine and dimethyl carbonate. Yield increased from 55% at 110°C to 80% at 130°C. | tno.nl |

| Solvent | Can significantly affect reaction rate, conversion, and yield. | Synthesis of N-substituted ureas. Water as the sole solvent was found to be superior to organic co-solvents. | rsc.org |

| Reactant Molar Ratio | An excess of one reactant can drive the reaction to completion. | Synthesis of diphenylurea from urea and aniline. Optimal aniline excess is 4-7 fold. | google.com |

| Pressure (Gas Phase) | Influences the selectivity between different carbonylation products. | Rhodium-catalyzed carbonylation. Moderate CO pressure favors urea; high pressure favors carbamate. | niscpr.res.in |

| Catalyst Loading | Affects reaction rate and overall conversion. | Palladium-catalyzed reductive carbonylation of nitrobenzene. | acs.org |

| Byproduct Removal | Crucial for equilibrium-limited reactions. | Carbamate synthesis. Evaporation of methanol byproduct drives the reaction forward. | tno.nl |

Advanced Structural Characterization and Conformational Dynamics of N Methyl N,n Diphenylurea

Spectroscopic Analysis of N-Methyl-N,N'-diphenylurea and Analogues

Spectroscopic methods are fundamental tools for elucidating the structure and dynamics of urea (B33335) derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) each offer a unique window into the molecular properties of this compound and its structural relatives.

NMR spectroscopy is a powerful technique for probing the electronic environment of atomic nuclei, providing detailed information about molecular structure and dynamics in solution. oup.combhu.ac.in Studies on this compound and its analogues, N,N'-diphenylurea and N,N'-dimethyl-N,N'-diphenylurea, utilize ¹H, ¹³C, and other heteroatom NMR to investigate their conformational landscapes. nih.govresearchgate.net

The conformation of the urea backbone is significantly influenced by the substitution pattern on the nitrogen atoms. nih.gov N,N'-diphenylurea predominantly adopts a trans,trans conformation in solution. nih.govresearchgate.net However, the introduction of methyl groups induces a conformational shift. The sequential addition of N-methyl groups to N,N'-diphenylurea leads to a shift from the trans,trans conformation to a cis,cis conformation, as seen in N,N'-dimethyl-N,N'-diphenylurea. nih.gov This suggests that this compound exists in an intermediate or mixed conformational state.

Extensive NMR studies on substituted diphenylureas have been performed to gain insight into their structure. nih.gov The chemical shifts (δ) of the N-H protons are particularly sensitive to hydrogen bonding and conformation. In N,N'-arylalkylureas, the N-H proton signals can be analyzed to understand intramolecular hydrogen bonding, which often stabilizes a trans-cis conformation. The chemical shift of these protons is also influenced by temperature and the nature of the substituents. For amide NH groups, these signals typically appear in the region of 5.0-8.5 δ ppm. bhu.ac.in

¹³C NMR spectroscopy provides complementary information. The carbonyl carbon (C=O) signal in urea derivatives is typically observed around 152-155 ppm. dergipark.org.trfrontiersin.org The chemical shifts of the aromatic carbons can also provide information about the orientation of the phenyl rings. frontiersin.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Urea Analogues

| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) | Solvent | Comments |

| N-methylaniline | ¹H | 2.82 (N-CH₃), 6.61-7.19 (Aryl) | CDCl₃ | Analogue for the N-methyl-N-phenyl fragment. uva.nl |

| N-methylaniline | ¹³C | 30.7 (N-CH₃), 112.4-149.3 (Aryl) | CDCl₃ | Analogue for the N-methyl-N-phenyl fragment. uva.nl |

| 1,3-Diphenylurea (B7728601) | ¹H | 8.63 (NH), 6.98-7.46 (Aryl) | DMSO-d₆ | Parent compound, shows a single NH environment. chemicalbook.com |

| Substituted Diphenylurea | ¹³C | ~155 (C=O), 112-141 (Aryl) | DMSO-d₆ | General range for the urea carbonyl and aromatic carbons. frontiersin.org |

| N-methyl acetamide | ¹H | 1.92, 2.70 (CH₃), 8.13 (NH) | - | Model compound for amide proton shifts. bhu.ac.in |

Dynamic NMR (DNMR) is employed to study molecules undergoing chemical exchange processes on the NMR timescale, such as conformational changes. numberanalytics.com For this compound and its analogues, DNMR can reveal the kinetics of rotation around the C-N bonds and the interconversion between different conformers (e.g., cis-trans and trans-trans). nih.govresearchgate.net

When the rate of exchange between two different molecular conformations is slow, separate signals are observed in the NMR spectrum for each state. numberanalytics.com As the temperature increases, the rate of exchange also increases, causing the signals to broaden and eventually coalesce into a single, averaged signal. By analyzing the changes in the NMR lineshape over a range of temperatures, it is possible to determine the kinetic and thermodynamic parameters for the conformational exchange process, such as the activation energy barrier for bond rotation. scispace.com Studies on N,N'-dimethyl-N,N'-diphenylurea have shown it exhibits a dynamic conformational behavior in solution, with constant fluctuations between cis-cis and cis-trans conformations. nih.govresearchgate.net This highlights the utility of DNMR in characterizing the flexibility of the urea backbone. researchgate.net

Vibrational spectroscopy, including both IR and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds. rsc.org It is particularly sensitive to the presence of functional groups and intermolecular interactions like hydrogen bonding. dergipark.org.tr

In this compound, key vibrational modes include the N-H stretching, C=O (amide I) stretching, and N-H bending vibrations. The position of the N-H stretching band in the IR spectrum is a strong indicator of hydrogen bonding. mst.edu Unassociated N-H groups typically show sharp absorption bands between 3550 and 3700 cm⁻¹, whereas hydrogen-bonded N-H groups give rise to broader and red-shifted bands in the 2400–3200 cm⁻¹ region. dergipark.org.trmst.edu Time-resolved infrared experiments on related thioureas indicate that N-H groups can form hydrogen bonds that exchange on a picosecond timescale. acs.org

The C=O stretching vibration is also sensitive to the molecular environment and conformation. Differences in the vibrational spectra of various conformers can be distinguished, as different conformational states give rise to distinct N-H stretching bands. acs.org The analysis of IR and Raman spectra of 1,3-diphenylurea suggests the presence of a second conformational form at room temperature. researchgate.net Theoretical calculations combined with experimental spectra allow for comprehensive band assignments. rsc.orgresearchgate.net

Table 2: Characteristic Vibrational Frequencies for Diphenylurea Analogues

| Vibrational Mode | Frequency Range (cm⁻¹) | Spectroscopic Technique | Comments |

| N-H Stretch (H-bonded) | 3200 - 2400 | IR, Raman | Broadening and red-shift indicate hydrogen bonding. dergipark.org.tr |

| C-H Stretch (Aromatic) | ~3000 | IR, Raman | Often more pronounced in Raman spectra. americanpharmaceuticalreview.com |

| C=O Stretch (Amide I) | ~1720 | IR | Position is sensitive to conformation and H-bonding. americanpharmaceuticalreview.com |

| N-H Bend (Amide II) | 1550 - 1650 | IR | In-plane bending coupled with C-N stretching. |

| Aromatic Ring Modes | 1250 - 1550 | Raman | Provides fingerprint of the phenyl substituents. americanpharmaceuticalreview.com |

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. Electron ionization (EI) is a common method used for volatile compounds like urea derivatives. nist.gov

The mass spectrum of a molecule provides the mass-to-charge ratio (m/z) of the molecular ion (M⁺), which corresponds to the molecular weight of the compound. For this compound (C₁₄H₁₄N₂O), the expected monoisotopic mass is approximately 226.11 g/mol . chemspider.com The mass spectrum of the related compound N,N'-dimethyl-N,N'-diphenylurea (C₁₅H₁₆N₂O) shows a molecular ion peak corresponding to its molecular weight of 240.30 g/mol . nist.govnih.gov

Analysis of the fragmentation pattern can confirm the compound's structure. For instance, the fragmentation of diphenylurea derivatives often involves cleavage of the C-N bonds and rearrangement of the phenyl groups, leading to characteristic fragment ions. This information is crucial for confirming the identity of synthesized compounds and assessing their purity. frontiersin.orgchemicalbook.com

Conformational Insights from NMR Chemical Shifts and Coupling Constants

Infrared (IR) and Raman Spectroscopy: Vibrational Analysis and Hydrogen Bonding Interactions

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not widely reported, extensive crystallographic studies on its analogues provide a strong basis for understanding its likely solid-state conformation.

The crystal structure of 1,3-diphenylurea reveals a nearly planar molecule with a trans-trans conformation of the urea group, stabilized by intermolecular N-H···O hydrogen bonds that form chains. researchgate.net In contrast, N,N'-dimethylated derivatives are found to exist in a cis-cis form in the crystal. researchgate.net This stark conformational difference highlights the profound impact of N-methylation on the solid-state packing and hydrogen bonding motifs.

Studies on the related N,N'-diethyl-N,N'-diphenylurea show that the molecule possesses a pseudo C₂ symmetry with both phenyl groups in a trans position relative to the carbonyl oxygen. researchgate.netnih.gov The nitrogen atoms in this structure exhibit a hybridization state intermediate between trigonal and tetrahedral, leading to a non-planar amide group. researchgate.net This planarization is a result of amide-type resonance and interaction with the aromatic system of the phenyl substituents. iucr.org These findings suggest that the solid-state structure of this compound would also be heavily influenced by a balance between steric effects from the methyl and phenyl groups and the formation of intermolecular hydrogen bonds involving the single N-H proton.

Table 3: Crystallographic Data for Diphenylurea Analogues

| Compound | Crystal System | Space Group | Key Conformational Feature | Ref. |

| 1,3-Diphenylurea | Orthorhombic | Pna2₁ | trans-trans conformation, intermolecular N-H···O H-bonds | researchgate.net |

| N,N'-Diethyl-N,N'-diphenylurea | Monoclinic | P2₁/c | Pseudo C₂ symmetry, phenyl groups trans to C=O | researchgate.netiucr.org |

| N,N'-Dimethyl-N,N'-di(p-nitrophenyl)urea | Monoclinic | C2/c | cis-cis conformation | researchgate.net |

Single-Crystal X-ray Diffraction Analysis of this compound and Derivatives

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid. While specific crystallographic data for this compound is not widely published, extensive studies on its close derivatives, such as N,N'-diphenylurea and N,N'-diethyl-N,N'-diphenylurea, provide significant insight into the expected structural features.

Analysis of N,N'-diethyl-N,N'-diphenylurea reveals that the molecule often exhibits a pseudo C2 symmetry. nih.govresearchgate.net A notable feature in these substituted diphenylureas is the geometry of the nitrogen atoms, which is found to be intermediate between trigonal and tetrahedral, leading to a nonplanar distortion of the amide groups of about 30 degrees. nih.govresearchgate.net The amide C-N bond lengths are reported to be around 1.37 Å. nih.govresearchgate.net In the case of 1,3-diethyl-1,3-diphenylurea (B122622), the coordination environment around both nitrogen atoms is nearly planar, a result of the lone pair's interaction with both the carbonyl group (amide resonance) and the phenyl ring's π-system. iucr.org The two phenyl rings are not coplanar, enclosing a significant dihedral angle. iucr.org Furthermore, studies on N,N'-dimethylated diphenylurea derivatives show they typically exist in a cis-cis conformation in the crystalline state. researchgate.netresearchgate.net

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| N,N'-Diphenylurea | C₁₃H₁₂N₂O | Orthorhombic | Pna2₁ | a = 9.118(3) Å, b = 10.558(2) Å, c = 11.780(3) Å | researchgate.net |

| N,N'-Diethyl-N,N'-diphenylurea | C₁₇H₂₀N₂O | Monoclinic | P2₁/c | a = 10.42 Å, b = 16.86 Å, c = 10.66 Å, β = 125.6° | nih.govresearchgate.net |

| 1,3-Diethyl-1,3-diphenylurea | C₁₇H₂₀N₂O | Monoclinic | P2₁/c | a = 9.6990(5) Å, b = 16.7622(10) Å, c = 10.6011(5) Å, β = 118.854(4)° | iucr.org |

Polymorphism and Crystal Packing Architectures

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in materials science and pharmaceuticals as different polymorphs can have distinct physical properties. acs.org The crystal packing of this compound, and thus its potential for polymorphism, is governed by the directed intermolecular forces it can form.

In unsubstituted N,N'-diphenylurea and its derivatives, the crystal packing is heavily influenced by hydrogen bonding and π-π stacking interactions. researchgate.net The most prominent interaction is the hydrogen bond between the N-H proton (donor) and the carbonyl oxygen (acceptor), which often leads to the formation of one-dimensional molecular chains or ribbons. researchgate.net In this compound, only one N-H group is available for this classical hydrogen bonding, which would fundamentally alter the packing motifs compared to the parent N,N'-diphenylurea, which has two such donors. The tertiary amine on the other side of the urea cannot act as a hydrogen bond donor, precluding the formation of extended, symmetric chains seen in the unsubstituted analogue. The crystal architecture would therefore likely involve dimeric structures or catemeric chains based on this single N-H···O=C interaction. Weaker interactions, such as C-H···O contacts, have been shown to be significant in the crystal packing of related compounds like 1,3-diethyl-1,3-diphenylurea, where they connect molecules into centrosymmetric dimers. iucr.org Aromatic stacking between phenyl rings further stabilizes the resulting supramolecular assembly.

Analysis of Intermolecular Interactions and Hydrogen Bonding in the Solid State

The solid-state structure of this compound is stabilized by a hierarchy of intermolecular interactions. The most significant of these is the classical hydrogen bond.

Theoretical and Computational Chemistry for Structural Elucidation and Property Prediction

Computational chemistry, particularly methods based on quantum mechanics, provides powerful tools for understanding the structural and electronic properties of molecules like this compound, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structures

Density Functional Theory (DFT) has become a standard and highly effective method for investigating the properties of urea-based compounds. ugm.ac.id Functionals such as B3LYP are commonly used to perform geometry optimizations and calculate electronic properties with a high degree of accuracy. ugm.ac.idnih.gov DFT allows for the prediction of molecular structures, vibrational frequencies, and electronic characteristics such as the energies of frontier molecular orbitals. nih.gov

The rotational freedom around the C-N bonds of the urea core allows this compound to adopt several conformations. Theoretical studies on the parent N,N'-diphenylurea show a predominance of trans-trans and cis-trans conformations in the gas phase. researchgate.netnih.gov Conversely, for N,N'-dimethyl-N,N'-diphenylurea, where both N-H protons are replaced by methyl groups, the cis-cis conformation is strongly favored due to steric hindrance. researchgate.netnih.gov

This compound represents an intermediate case. The presence of one methyl group introduces steric constraints not present in the parent compound, likely destabilizing the trans-trans conformation to some extent and influencing the equilibrium between cis and trans arrangements around the two C-N bonds. Energetic analysis via DFT geometry optimization can quantify the relative stabilities of these conformers (trans-trans, trans-cis, cis-trans, and cis-cis), revealing the global minimum energy structure and the energy barriers to interconversion. This analysis highlights a more dynamic conformational behavior compared to the symmetrically substituted analogues. researchgate.netnih.govscispace.com

| Compound | Substitution Pattern | Favored Conformation(s) | Reference |

|---|---|---|---|

| N,N'-Diphenylurea | Unsubstituted | trans-trans, cis-trans | researchgate.netnih.gov |

| This compound | Mono-methylated | Expected to be a dynamic equilibrium of cis-trans and other forms | nih.gov |

| N,N'-Dimethyl-N,N'-diphenylurea | Di-methylated | cis-cis | researchgate.netnih.gov |

Frontier Molecular Orbital (FMO) theory is used to understand chemical reactivity and electronic properties by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govajchem-a.com

For this compound, DFT calculations can map the distribution and energies of these orbitals. Typically for diarylureas, the HOMO is delocalized across the electron-rich phenyl rings and the nitrogen atoms of the urea moiety. The LUMO is generally an antibonding orbital also distributed over the aromatic framework. The introduction of the electron-donating methyl group is expected to raise the energy of the HOMO compared to the unsubstituted N,N'-diphenylurea, thereby potentially reducing the HOMO-LUMO gap and increasing the molecule's reactivity. rsc.org

| Property | Definition | Significance |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Correlates with ionization potential; indicates electron-donating ability. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Correlates with electron affinity; indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov |

Potential Energy Surface (PES) Scanning for Conformational Stability

The conformational landscape of this compound is complex, governed by the rotation around several key bonds. Potential Energy Surface (PES) scanning is a critical computational technique used to explore this landscape and identify stable conformers. A PES scan involves systematically changing specific dihedral angles (torsional coordinates) within the molecule and calculating the potential energy at each step, while allowing the rest of the molecule's geometry to relax. molcalx.com.cnblogspot.com This process maps out the energy as a function of molecular geometry, revealing energy minima that correspond to stable or metastable conformations and energy maxima that represent the transition states between them. molcalx.com.cnstackexchange.com

For urea derivatives like this compound, PES scans are typically performed for the rotation around the C-N bonds and the N-C(aryl) bonds. acs.org Studies on related molecules such as phenylurea and other diphenylurea derivatives have utilized methods like B3LYP and MP2 to construct these surfaces. acs.org For instance, the analysis of phenylurea showed that rotation about the C(sp2)−N bond is hindered by a barrier of approximately 8.6−9.4 kcal/mol. acs.org Similar scans for this compound would elucidate the energetic barriers between its possible cis-trans and trans-trans isomers, which are influenced by the steric hindrance and electronic effects of the N-methyl group. The introduction of the methyl group is expected to alter the relative stability of conformers compared to the unsubstituted N,N'-diphenylurea. researchgate.netnih.gov

The results of a PES scan provide a foundational understanding of the molecule's inherent conformational preferences in the gas phase, which is essential before considering solvent effects or dynamic behavior. dergipark.org.trrsc.org

Molecular Dynamics (MD) Simulations for Conformational Propensities and Dynamic Behavior

While PES scans identify static energy minima, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior and conformational propensities of this compound in more realistic environments, such as in solution. nih.govmdpi.com MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion, offering a view of its flexibility and the transitions between different conformational states. mdpi.com

Studies on the closely related N,N'-diphenylurea and N,N'-dimethyl-N,N'-diphenylurea have demonstrated the power of MD simulations in understanding their conformational behavior. researchgate.netnih.govuiuc.edu For N,N'-diphenylurea, the trans-trans conformer is predominant in solution. researchgate.netnih.gov However, the introduction of methyl groups significantly alters this landscape. For N,N'-dimethyl-N,N'-diphenylurea, the cis-cis and cis-trans forms are favored in solution, and the molecule exhibits a more dynamic behavior with constant fluctuations between these states. researchgate.netnih.govuiuc.edu

Given these findings, MD simulations for this compound are expected to show a dynamic equilibrium between multiple conformations. The single methyl group likely disrupts the planarity and hydrogen bonding patterns seen in N,N'-diphenylurea, leading to a different conformational preference than either the unsubstituted or dimethylated analogues. nih.govplos.org The simulations can quantify the population of each major conformer in various solvents and reveal the timescale of interconversion, providing a detailed picture of its dynamic structural identity. acs.org

Table 1: Conformational Propensities of Diphenylurea Derivatives in Different Media Based on computational and spectroscopic studies of N,N'-diphenylurea and N,N'-dimethyl-N,N'-diphenylurea.

| Compound | Medium | Predominant Conformation(s) | Dynamic Behavior | Source |

| N,N'-diphenylurea | Gas Phase | cis-trans, trans-trans | - | researchgate.netnih.gov |

| Solution | trans-trans | Less dynamic | researchgate.netnih.gov | |

| N,N'-dimethyl-N,N'-diphenylurea | Gas Phase | cis-cis | - | researchgate.netnih.gov |

| Solution | cis-cis, cis-trans | Highly dynamic, constant fluctuations | researchgate.netnih.govuiuc.edu | |

| This compound | Solution | Expected to be a dynamic mix, influenced by the single methyl group | Expected to be dynamic | nih.gov |

Application of Advanced Quantum Chemical Methods (e.g., M06-2X, AIM, MEP)

To achieve high accuracy in describing the subtle energetic and electronic features of this compound, advanced quantum chemical methods are employed. The M06-2X functional, part of the Minnesota family of density functionals, is particularly well-suited for studying non-covalent interactions, which are crucial in determining the conformational preferences of flexible molecules. nih.govredalyc.org It has been successfully used in studies of urea derivatives to calculate accurate energies for different conformers and transition states. researchgate.netnih.gov The M06-2X functional often provides results with accuracy comparable to more computationally expensive methods, making it a valuable tool for exploring the PES. redalyc.org

Beyond energy calculations, other methods are used to analyze the electronic structure:

Atoms in Molecules (AIM): AIM theory, or more specifically Quantum Theory of Atoms in Molecules (QTAIM), analyzes the topology of the electron density to characterize chemical bonds and non-covalent interactions. dergipark.org.tracs.org For this compound, AIM can identify and quantify the strength of intramolecular hydrogen bonds (e.g., N-H···O) and other weak interactions that stabilize certain conformations. acs.org

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. dergipark.org.tracs.orgresearcher.life It reveals regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, the MEP map highlights the negative potential around the carbonyl oxygen, making it a primary hydrogen bond acceptor site, and the positive potential around the N-H proton, making it a hydrogen bond donor site. acs.orgresearcher.life This analysis is crucial for understanding its interaction with other molecules and solvents.

Table 2: Application of Advanced Computational Methods to Urea Derivatives

| Method | Application | Insights Gained for this compound | Source |

| M06-2X | Calculation of conformational energies and rotational barriers. | Accurate relative stabilities of cis and trans isomers, accounting for dispersion and non-covalent interactions. | researchgate.netnih.govredalyc.org |

| AIM/QTAIM | Topological analysis of electron density. | Identification and characterization of intramolecular hydrogen bonds and other weak interactions stabilizing specific conformers. | dergipark.org.tracs.org |

| MEP | Visualization of the molecular electrostatic potential. | Identification of electron-rich (H-bond acceptor) and electron-poor (H-bond donor) sites, predicting intermolecular interaction patterns. | dergipark.org.tracs.orgresearcher.life |

Correlation and Validation of Computational Results with Experimental Spectroscopic and Crystallographic Data

The validity and reliability of computational models for this compound are established by comparing the theoretical predictions with experimental data. uq.edu.au This correlation is a cornerstone of computational chemistry, ensuring that the theoretical models accurately reflect physical reality.

For urea derivatives, several key experimental techniques provide data for validation:

X-ray Crystallography: When single crystals are available, X-ray diffraction provides the precise solid-state geometry, including bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net This information serves as a direct benchmark for the geometries of the lowest-energy conformers predicted by quantum chemical calculations. acs.org For substituted diphenylureas, crystallographic data has generally shown good agreement with calculated structures. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy in solution provides information about the time-averaged conformation of the molecule. Chemical shifts and Nuclear Overhauser Effect (NOE) data can be used to infer the proximity of different protons, helping to distinguish between conformers (e.g., cis vs. trans). researchgate.netnih.gov The relative populations of conformers predicted by MD simulations and Boltzmann averaging of calculated energies can be validated against the isomer ratios determined from NMR spectra. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of the molecule. The frequency of the N-H and C=O stretching bands is particularly sensitive to hydrogen bonding and conformation. researchgate.netnih.gov Comparing the experimental IR spectrum with the vibrational frequencies calculated for different conformers helps to identify which conformers are present in the sample. dergipark.org.tr

Comprehensive studies on N,N'-diphenylurea and its N,N'-dimethyl derivative have successfully used a combination of these computational and experimental techniques to build a cohesive picture of their conformational behavior, demonstrating excellent agreement between theory and experiment. researchgate.netnih.gov A similar integrated approach is essential for the definitive structural characterization of this compound.

Mechanistic Studies of Reactions Involving N Methyl N,n Diphenylurea

Elucidation of Reaction Pathways in Reductive Carbonylation Processes

N-Methyl-N,N'-diphenylurea is implicated in the complex network of reactions that occur during the reductive carbonylation of nitroaromatics, a process aimed at producing valuable chemicals like isocyanates and carbamates without the use of toxic phosgene (B1210022). universiteitleiden.nlacs.orgunimi.it In these catalytic systems, typically employing palladium complexes, this compound can arise as a side-product or an intermediate. acs.orgessaycompany.com

The formation of ureas, including N,N'-diphenylurea (DPU), is often observed alongside the desired carbamate (B1207046) products, such as methyl N-phenylcarbamate (MPC). acs.orgessaycompany.com The proposed mechanisms suggest that an isocyanate intermediate, like phenyl isocyanate, is formed during the reaction. This highly reactive isocyanate can then be scavenged by nucleophiles present in the reaction mixture. niscpr.res.in If an amine, such as aniline (B41778) (which can be a co-product), is present, it can react with the isocyanate to form the corresponding urea (B33335) derivative. essaycompany.comniscpr.res.in The presence of this compound specifically points to reactions involving N-methylaniline or the methylation of a diphenylurea-type structure under reaction conditions.

Decomposition and Stabilization Mechanisms of this compound

Chemical Scavenging of Nitrogen Oxides by Urea Derivatives

This compound, also known as Akardite II, is a recognized stabilizer, particularly for nitrocellulose-based propellants. researchgate.netgoogle.com Its primary stabilization function is to scavenge nitrogen oxides (NOx), such as NO and NO2, which are produced during the decomposition of nitrate (B79036) esters like nitrocellulose. cymitquimica.com These NOx species are highly reactive and can catalyze the further degradation of the propellant, leading to instability and potentially self-ignition. google.com

The mechanism of scavenging involves the reaction of this compound with these detrimental nitrogen oxides. This process prevents the autocatalytic cycle of decomposition from accelerating. While the precise, detailed reaction pathways are complex and can involve radical processes, the fundamental action is the chemical trapping of NOx to form more stable derivative compounds. Other urea derivatives, such as 1,3-diethyl-1,3-diphenylurea (B122622) (Centralite I), function through a similar principle of reacting with and neutralizing nitrogen oxides. The effectiveness of these stabilizers is crucial for extending the shelf life and ensuring the safety of propellant formulations. researchgate.net

Investigation of Thermal and Chemical Degradation Pathways and By-product Formation

The thermal and chemical stability of this compound is a critical aspect of its function and application. Under thermal stress, urea derivatives can undergo decomposition. Theoretical studies on various alkyl- and phenyl-ureas suggest that a primary decomposition pathway involves a four-center pericyclic reaction, which yields a substituted isocyanate and an amine. nih.govacs.org For this compound, this would imply the potential formation of phenyl isocyanate and N-methylaniline.

Further reactions of the decomposition products can lead to a variety of by-products. For example, the highly reactive phenyl isocyanate can react with unreacted urea to form biuret (B89757) structures or undergo self-polymerization into dimers and trimers. mdpi.com In the presence of water, isocyanates can hydrolyze to form an amine (aniline) and carbon dioxide. mdpi.com The combustion of this compound is expected to generate mixed oxides of nitrogen (NOx) and carbon oxides. noaa.govlgcstandards.com

The degradation can also be influenced by chemical environments. For instance, hydrolysis under acidic or basic conditions is a known degradation pathway for urea derivatives, typically yielding the corresponding amines and carbon dioxide or carbonate ions.

Reactivity as an Intermediate in Organic and Fine Chemical Synthesis

Alcoholysis of Diphenylurea Derivatives to Methyl N-phenylcarbamate (MPC) and Aniline

Diphenylurea derivatives, including this compound, are valuable intermediates in phosgene-free routes to carbamates. researchgate.net The alcoholysis of N,N'-diphenylurea with methanol (B129727) is a key reaction for synthesizing methyl N-phenylcarbamate (MPC), an important precursor for isocyanates. sciengine.comsciengine.com This reaction typically produces aniline as a co-product. sciengine.comresearchgate.net

The mechanism of this alcoholysis reaction has been studied, and it is suggested to proceed through the thermal dissociation of the urea. researchgate.net The diphenylurea derivative first decomposes into phenyl isocyanate and the corresponding amine (aniline or a substituted aniline). mdpi.comresearchgate.net The phenyl isocyanate then reacts with the alcohol (e.g., methanol) to form the carbamate (MPC). mdpi.comresearchgate.net

The reaction is often catalyzed to improve efficiency and selectivity. Various catalysts, including lead, zinc, and aluminum compounds, have been investigated, with lead-based catalysts showing high activity. sciengine.comresearchgate.net The introduction of CO2 into the reaction system has been shown to potentially improve the yield of MPC by reacting with the aniline by-product to form more diphenylurea, thus shifting the equilibrium. sciengine.comsciengine.com

| Reactant | Catalyst | Temperature (°C) | Conversion (%) | MPC Selectivity (%) | Reference |

| N,N'-Diphenylurea | PbO/Al2O3 | 180 | 95.68 | 88.16 | sciengine.com |

| N,N'-Diphenylurea | Pb(OCH3)2 | 150 | 98.8 | 99.3 | researchgate.net |

| N,N'-Diphenylurea | None | - | 70.21 | 57.43 | sciengine.com |

Formation of Phenyl Isocyanate from Urea Derivatives via Decomposition

The thermal decomposition of this compound and related diphenylurea compounds is a direct pathway to producing phenyl isocyanate, a crucial monomer for polyurethanes. mdpi.comresearchgate.net This process represents a key step in certain chemical recycling strategies for polyurethanes, where urea linkages formed as by-products can be converted back to valuable isocyanates. mdpi.com

The fundamental decomposition reaction involves breaking the C-N bonds within the urea structure to yield phenyl isocyanate and an amine (in this case, N-methylaniline or aniline from N,N'-diphenylurea). nih.govmdpi.comresearchgate.net

Decomposition of 1,3-Diphenylurea (B7728601) (DPU)

This reaction serves as a model for the decomposition of substituted diphenylureas. mdpi.comresearchgate.net

Studies have shown that this decomposition is most effective at elevated temperatures, typically above 350 °C. mdpi.com Operating in a continuous gas phase can achieve high conversion of the urea with high selectivity towards phenyl isocyanate and aniline. mdpi.com The reactive nature of the isocyanate product necessitates careful control of reaction conditions to prevent side reactions, such as the formation of biurets or oligomerization products. mdpi.com Theoretical calculations support that the decomposition primarily occurs via a four-center pericyclic reaction mechanism. nih.govacs.org

Hydrogenation Pathways of Urea Derivatives

The catalytic hydrogenation of urea derivatives, including this compound, represents an important pathway for the conversion of compounds derived from carbon dioxide into valuable chemicals such as formamides, amines, and methanol. researchgate.netresearchgate.netnih.gov This process is a key aspect of indirect CO2 utilization strategies, which involve converting CO2 into stable intermediates like ureas or carbamates, followed by their hydrogenation under milder conditions than direct CO2 reduction. researchgate.netrsc.org Research has focused on developing catalyst systems, often based on transition metals like iridium, ruthenium, and manganese, that can selectively cleave the C–N and C=O bonds within the urea structure. researchgate.netresearchgate.net

The hydrogenation of urea derivatives can lead to different products depending on the reaction conditions and the catalyst used. The process can be tuned to yield two-electron reduction products (formamides) or six-electron reduction products (amines and methanol). nih.govrsc.org The subsequent reactions of these primary products are also of significant mechanistic interest.

Formation of Formamide (B127407) Intermediates in Hydrogenation Reactions

The formation of formamides is a crucial step in the hydrogenation of urea derivatives. researchgate.net Formamides are considered key intermediates in the reaction pathway leading to further reduced products like methylamines and methanol. nih.govrsc.org In some catalytic systems, the reaction can be selectively stopped at the formamide stage, which corresponds to a two-electron reduction. rsc.org

Two primary pathways have been proposed for the formation of formamides from urea derivatives:

Hemiaminal Intermediate Pathway : This pathway involves the direct hydrogenation of the carbonyl (C=O) double bond of the urea to form a hemiaminal intermediate. This unstable intermediate then selectively fragments to generate an amine and a formamide. rsc.org

Isocyanate Intermediate Pathway : An alternative route involves the thermal decomposition of the urea derivative into an isocyanate and an amine. The resulting isocyanate is then hydrogenated to the corresponding formamide. rsc.org

Studies using iridium-based catalysts have shown that at lower temperatures (e.g., 130-140 °C), the hydrogenation of various carbamates and urea derivatives can be highly chemoselective, yielding formamides as the primary product with up to 99% selectivity. rsc.org Similarly, manganese-catalyzed dehydrogenative coupling reactions of amines and methanol to produce ureas proceed through a formamide intermediate, highlighting the central role of this functional group in the reversible transformation. chemrxiv.orgacs.orgacs.org The reactivity of formamide intermediates is generally higher than that of the starting urea, facilitating their subsequent conversion under more forcing conditions. researchgate.net

| Substrate | Catalyst System | Temperature (°C) | Pressure (bar H₂) | Time (h) | Primary Product | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|---|

| Aromatic Carbamates | (PPh₃)₃Ir(CO)H / Py(CH₂PPh₂)₂ | 140 | 10 | 24 | Formamides | High | rsc.org |

| 1,3-Diphenylurea | Ru-triphos catalyst | - | - | - | Formanilide (mixture with aniline) | - | researchgate.net |

| Urea Derivatives | (PPh₃)₃RuCl₂ / KOtBu (>2.0 molar ratio) | - | - | - | N-Formamides | Favorable | researchgate.net |

Catalytic Coupling Reactions of Amines and Methanol from Hydrogenation Products

Complete, or six-electron, hydrogenation of urea derivatives leads to the cleavage of the carbonyl group entirely, producing corresponding amines and methanol. researchgate.netrsc.org A significant area of mechanistic study involves the subsequent fate of these products, particularly their ability to undergo in-situ catalytic coupling reactions to form N-methylated amines. rsc.orgresearchgate.net

There are two major reaction routes that explain the formation of N-methylamines during the hydrogenation of urea derivatives:

Hydrodehydration of Formamide Intermediates : The formamide intermediate, formed as described in section 4.4.1, can undergo further hydrogenation to the corresponding N-methylamine. rsc.org

Catalytic Coupling of Methanol and Amines : The amine and methanol products from the initial hydrogenation can react with each other in a dehydrogenative coupling (or borrowing hydrogen) process to yield N-methylamines. nih.govrsc.org The same catalyst system used for the hydrogenation often facilitates this subsequent coupling reaction. rsc.org